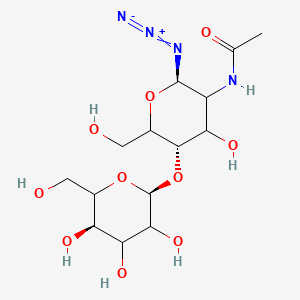
4-(Ethylenediol-methoxy)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Ethylenediol-methoxy)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylenediol-methoxy)-9H-carbazole typically involves the introduction of an ethylenediol-methoxy group to the carbazole core. One common method involves the reaction of carbazole with ethylenediol and methoxy reagents under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd2(dba)3 CHCl3/9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .
化学反应分析
Types of Reactions
4-(Ethylenediol-methoxy)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or silver oxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methoxy or ethylenediol groups, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone or silver oxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield products like 9,9’-bicarbazyl, while substitution reactions can introduce various functional groups to the carbazole core .
科学研究应用
4-(Ethylenediol-methoxy)-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 4-(Ethylenediol-methoxy)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it valuable in optoelectronic applications. In biological systems, it may interact with cellular components, leading to various biological effects .
相似化合物的比较
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another carbazole derivative with applications in optoelectronics.
4,4’,4’'-Tris(9-carbazolyl)triphenylamine: Known for its use in OLEDs and other electronic devices.
Uniqueness
4-(Ethylenediol-methoxy)-9H-carbazole stands out due to its specific functional groups, which enhance its solubility and reactivity. These properties make it particularly suitable for applications requiring efficient electron transfer and functionalization .
属性
分子式 |
C15H15NO2 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC 名称 |
4-(2-methoxyethoxy)-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-17-9-10-18-14-8-4-7-13-15(14)11-5-2-3-6-12(11)16-13/h2-8,16H,9-10H2,1H3 |
InChI 键 |
KTIYQQQJGZGHHG-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC=CC2=C1C3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 4-[5,6-dimethyl-3-[1-(propan-2-ylamino)ethyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13848952.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
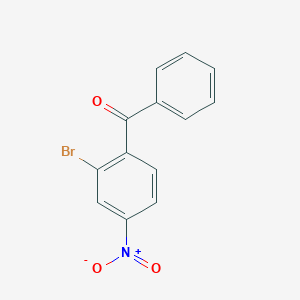
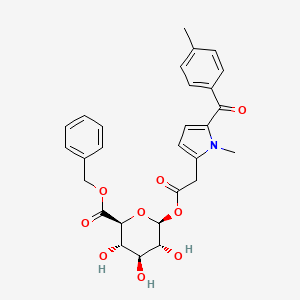
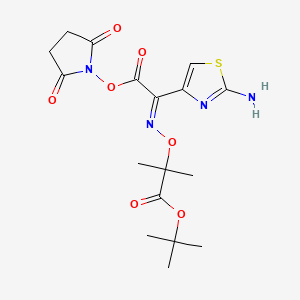
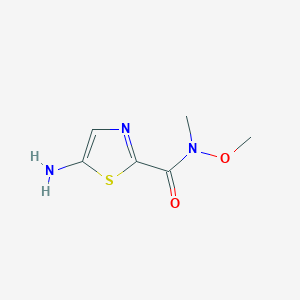
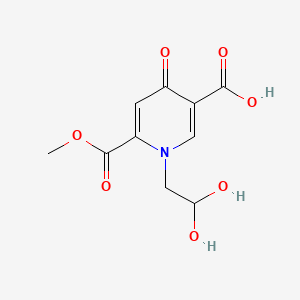
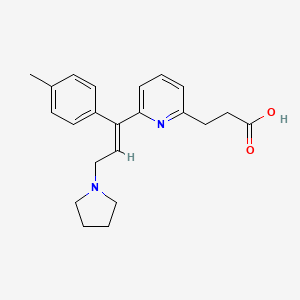
![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
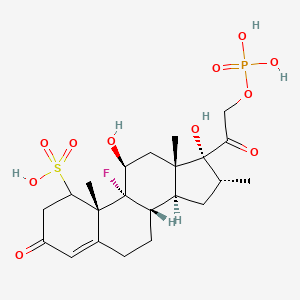
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
![3-(2-Hydroxy-2-methylpropyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate](/img/structure/B13849010.png)
